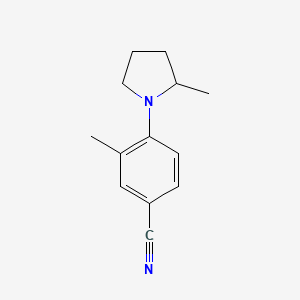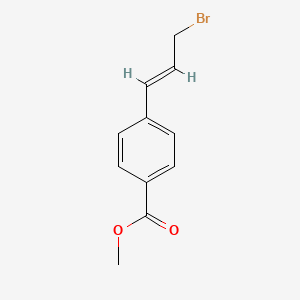
5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific compound is characterized by a cyclopentyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties. Oxadiazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of cyclopentanecarboxylic acid with an amidoxime under dehydrating conditions. The reaction is often carried out in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) and a dehydrating agent like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of high-energy materials and as a component in specialty polymers
Mécanisme D'action
The mechanism of action of 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or inhibit specific kinases involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
1,2,3-Oxadiazole: Another regioisomer with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Commonly used in medicinal chemistry for its bioactive properties.
Uniqueness: 5-Cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the cyclopentyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its specific applications in medicinal and material sciences .
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
5-cyclopentyl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)6-9-7(13-10-6)5-3-1-2-4-5/h5H,1-4H2,(H,11,12) |
Clé InChI |
ZIYSQYPEBOPTML-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


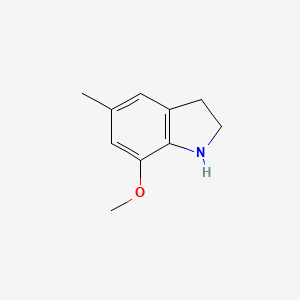
![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
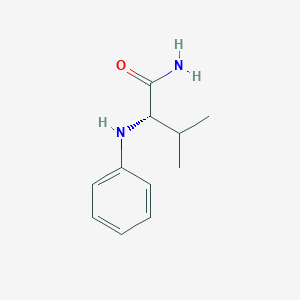
![4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13082737.png)
![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)

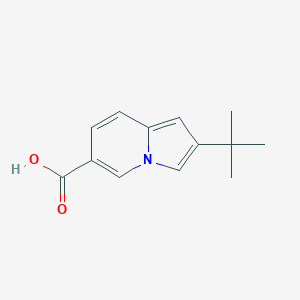
![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)

![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)


